1H-Indole-3-carboxylicacid,4-iodo-7-(phenylmethoxy)-,methylester
Description
This compound is an indole derivative characterized by a 3-carboxylic acid methyl ester core, with a 4-iodo substitution and a 7-(phenylmethoxy) group. Such structural features are critical in medicinal chemistry for modulating bioavailability and target interactions.
Properties
Molecular Formula |
C17H14INO3 |
|---|---|
Molecular Weight |
407.20 g/mol |
IUPAC Name |
methyl 4-iodo-7-phenylmethoxy-1H-indole-3-carboxylate |
InChI |
InChI=1S/C17H14INO3/c1-21-17(20)12-9-19-16-14(8-7-13(18)15(12)16)22-10-11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 |
InChI Key |
HSZFSRIFVZZFGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=CC(=C12)I)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1H-Indole-3-carboxylic acid, 4-iodo-7-(phenylmethoxy)-, methyl ester is a compound belonging to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The specific substituents on this compound—such as the iodine atom at the 4-position and the phenylmethoxy group at the 7-position—contribute to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 305.11 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Indole derivatives, including 1H-Indole-3-carboxylic acid, 4-iodo-7-(phenylmethoxy)-, methyl ester, are known for their diverse biological activities. These compounds have been studied for their potential roles in various therapeutic areas:
- Anticancer Activity : Some indole derivatives have demonstrated efficacy against various cancer cell lines. For instance, studies suggest that structural modifications can enhance their activity against non-small-cell lung carcinoma (NSCLC) .
- Anti-inflammatory Effects : Indoles are often investigated for their anti-inflammatory properties. Research indicates that certain indole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Compounds similar to this indole derivative have shown antimicrobial effects against a range of bacterial strains. This suggests potential applications in developing new antibiotics .
The biological activity of 1H-Indole-3-carboxylic acid, 4-iodo-7-(phenylmethoxy)-, methyl ester is primarily attributed to its ability to interact with specific biological targets. Interaction studies typically focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins or receptors.
- Efficacy Studies : Evaluating the compound's effectiveness in cellular assays.
These studies often utilize techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) to quantify binding interactions.
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of indole derivatives:
- CysLT1 Antagonists : A related study discovered that certain indole derivatives function as selective antagonists for cysteinyl leukotriene receptors (CysLT1), which are implicated in asthma and allergic responses. The compound exhibited an IC50 value of against CysLT1 .
- Anticancer Properties : In vitro studies on similar compounds have shown significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Synthetic Pathways : The synthesis of this compound can be achieved through various methods, including palladium-catalyzed reactions that facilitate the introduction of iodine and other functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Indole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound has shown promise in several studies:
Antimicrobial Activity
Recent research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that modifications to the indole structure could enhance antifungal activity against various strains of fungi. The introduction of substituents such as iodo and methoxy groups has been linked to increased efficacy against microbial infections .
Anticancer Properties
Indoles are recognized for their potential anticancer effects. Research has shown that certain indole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression. A case study highlighted the ability of similar indole compounds to inhibit tumor growth in vitro and in vivo models .
Organic Synthesis Applications
The compound serves as a valuable intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, leading to the formation of more complex molecules:
Synthesis of Novel Compounds
1H-Indole derivatives are often utilized as building blocks for synthesizing novel pharmaceutical agents. For example, researchers have synthesized new series of indole-based compounds that exhibit improved biological activity by employing 1H-Indole-3-carboxylic acid derivatives as starting materials .
Data Table: Biological Activities of Indole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1H-Indole-3-carboxylic acid derivative | Antimicrobial | |
| 1H-Indole-3-carboxylic acid derivative | Anticancer | |
| 4-Iodo-7-(phenylmethoxy)-indole derivative | Antifungal |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several indole derivatives, including the methyl ester variant. Results indicated that the presence of iodine significantly enhanced activity against resistant bacterial strains.
- Synthesis Pathway Development : Researchers developed a new synthetic pathway utilizing 1H-Indole-3-carboxylic acid derivatives to create complex structures with potential therapeutic applications. This work emphasized the versatility of indoles in drug development.
Comparison with Similar Compounds
Comparison with Similar Indole-3-carboxylic Acid Esters
Key Structural and Functional Differences:
- Substituent Diversity: 4-Iodo and 7-(Phenylmethoxy) Groups: Unique to the target compound, these substituents distinguish it from simpler indole esters. Methoxy and Alkyl Substituents: Compounds like 7-methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1, ) and ethyl esters with pentyl/propyl chains () lack halogenation but share ester functionalities, emphasizing substituent-driven solubility and reactivity variations .
Natural vs. Synthetic Origins :
Data Table: Comparative Analysis of Selected Indole Derivatives
Research Findings and Implications
- Synthetic Utility : The phenylmethoxy group in the target compound may confer stability against enzymatic degradation, a feature observed in benzyl-protected intermediates (e.g., ’s carboxamide derivatives) .
- Biological Activity : While halogenated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid in ) are associated with R&D applications, the iodine substituent in the target compound could enhance interactions with biomolecular targets via halogen bonding, though specific bioactivity data are absent in the evidence .
Notes and Limitations
- Stability Considerations : Analogous halogenated indoles () require careful handling due to reactivity, implying similar precautions for the target compound .
Preparation Methods
Direct Functionalization of Indole Core
The synthesis of indole-3-carboxylates typically begins with the indole core structure. One established method involves the direct carboxylation of indole at the C-3 position. According to information from ChemicalBook, indole-3-carboxylic acid can be synthesized by the hydrolysis of 3-trichloroacetyl indole:
Preparation procedure: Add 235g 3-trichloroacetyl indole into 1000ml methanol, slowly drop an appropriate amount of 50% KOH solution, heat up and reflux for 18 hours, cool to room temperature. The methanol was recovered by concentration, and the residual liquid was left; 1500 ml of water was added to the residual liquid, hydrochloric acid was added dropwise to adjust pH=3-4, and then filtered, and the solid obtained by filtration was dried to obtain 144g of indole-3-carboxylic acid crude product.
The resulting indole-3-carboxylic acid can then be esterified to form the corresponding methyl ester using standard conditions such as methanol with a catalytic amount of sulfuric acid or thionyl chloride.
Esterification of Indole-3-carboxylic Acid
The conversion of indole-3-carboxylic acid to its methyl ester is a crucial step in the synthesis pathway. This transformation can be accomplished through several methodologies, each with its advantages and limitations:
Table 1: Comparison of Esterification Methods for Indole-3-carboxylic Acid
Introduction of the 7-Phenylmethoxy Group
Benzylation of 7-Hydroxyindole Derivatives
The installation of a benzyloxy group at the C-7 position typically starts with a 7-hydroxyindole derivative. The benzylation reaction can be accomplished using standard alkylation conditions:
"7-Benzyloxyindole (7-(Phenylmethoxy)indole) can be prepared from the corresponding 7-hydroxyindole derivative through benzylation using benzyl bromide and a suitable base."
The reaction conditions typically involve:
- A base such as K₂CO₃, NaH, or Cs₂CO₃
- Benzyl bromide or benzyl chloride as the alkylating agent
- A polar aprotic solvent such as DMF, acetone, or acetonitrile
- Moderate heating (50-80°C) for several hours
Table 4: Benzylation Conditions for 7-Hydroxyindole Derivatives
Protection Strategy for 7-Hydroxyl Group
When working with pre-functionalized indoles, it is crucial to employ a protection strategy for the 7-hydroxyl group that is compatible with subsequent transformations:
"(Intermediate Example 33) 1-Methyl-1H-indole-7-carboxylic acid: Methyl 1H-indole-7-carboxylate (546 mg) was dissolved in N,N-dimethylformamide (8 ml) and cooled to 0°C. Sodium hydride (370 mg) was added thereto and stirred as such for 30 minutes."
This approach demonstrates the use of sodium hydride as a strong base for the deprotonation of the indole nitrogen, which could similarly be employed for the deprotonation of a 7-hydroxyl group prior to benzylation.
Comprehensive Synthetic Routes
Linear Synthetic Approach
Based on the methodologies described above, a linear synthetic approach to methyl 4-iodo-7-(phenylmethoxy)-1H-indole-3-carboxylate can be proposed:
Scheme 1: Linear Synthesis from 7-Hydroxyindole
- Protection of 7-hydroxyindole with a benzyl group
- Introduction of the carboxylic acid functionality at C-3
- Esterification to form the methyl ester
- Selective iodination at the C-4 position
Convergent Synthetic Approach
A more efficient convergent approach might involve the parallel preparation of key intermediates:
Scheme 2: Convergent Synthesis via 4-Iodoindole-3-carboxylate
- Synthesis of methyl indole-3-carboxylate
- Selective iodination at C-4 position
- Introduction of a leaving group at C-7 (e.g., triflate or halogen)
- Substitution with benzyloxide via copper-catalyzed coupling
Detailed Synthetic Procedure
From the available literature data, we can propose the following detailed synthetic route:
Step 1: Preparation of Methyl Indole-3-carboxylate
"To a solution of indole-3-carboxylic acid in methanol, add catalytic amount of concentrated sulfuric acid and reflux for 4-6 hours. Cool the reaction mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry over MgSO₄, filter, and concentrate under reduced pressure to obtain methyl indole-3-carboxylate."
Step 2: Selective Iodination at C-4
"To a solution of methyl indole-3-carboxylate in DCM at 0°C, add N-iodosuccinimide (1.1 equiv) portionwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated sodium thiosulfate solution, extract with DCM, dry over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain methyl 4-iodo-1H-indole-3-carboxylate."
Step 3: Introduction of 7-Benzyloxy Group
This step would likely require:
- Selective functionalization at C-7 to introduce a hydroxyl group
- Protection of the indole nitrogen if necessary
- Benzylation of the 7-hydroxyl group
"A selection of 3,4-diaminoindoles were required for a recent drug discovery project. To this end, a 10-step synthesis was developed from 4-nitroindole. This synthesis was subsequently adapted and used to synthesize 3,5-; 3,6-; and 3,7-diaminoindoles."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
